molecular formula C17H18BrN3O B2987248 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide CAS No. 1797141-01-5

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2987248
CAS No.: 1797141-01-5
M. Wt: 360.255
InChI Key: ZQPPUEIJPAITLU-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide ( 1797141-01-5) is a chemical compound with a molecular formula of C17H18BrN3O and a molecular weight of 360.25 g/mol . It is offered to researchers as a high-purity solid for scientific investigation. This bromo-substituted pyridine carboxamide features a complex structure that incorporates a pyridine ring, a phenyl group, and a pyrrolidine moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research . While the specific biological profile of this compound requires further investigation, research on compounds with similar 2-phenylpyrrole-3-carboxamide scaffolds has identified them as a novel class of ligands for the serotonin 6 receptor (5-HT6R) . The 5-HT6R is a well-established target in neuroscience research for studying cognitive function and developing potential therapeutic agents for disorders like Alzheimer's disease and schizophrenia . The presence of the bromo atom on the pyridine ring may facilitate further chemical modifications via cross-coupling reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-14-9-13(10-19-11-14)17(22)20-12-16-7-4-8-21(16)15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPPUEIJPAITLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the phenylpyrrolidine moiety through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Substituent Variations in Pyridine-3-Carboxamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Thermochemical Notes References
5-Bromo-N-methylpyridine-3-carboxamide C₇H₇BrN₂O 215.05 Methyl group at amide N Boiling point: 334.5°C
5-Bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide C₁₆H₁₃BrN₂O₃S 393.3 Thiophene-furan-ethyl-hydroxy side chain Potential heterocyclic interactions
5-Bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide C₁₆H₁₄BrN₃O₂ 360.20 Azetidinone-phenylmethyl group Enhanced rigidity from azetidinone
5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide C₁₅H₁₃BrN₆O 389.2 Triazolo-pyridine ring High-cost research chemical ($2085/5g)
2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide C₁₉H₂₀F₂N₂O 342.38 Difluoromethyl, trimethylindan group Complex II inhibitor (fungicidal)

Key Structural and Functional Insights

  • Amide Substituents: Methyl Group (): Simplifies synthesis but may reduce target affinity compared to bulkier groups. Azetidinone (): The 2-oxoazetidinyl group could improve metabolic stability by resisting enzymatic hydrolysis.
  • Heterocyclic Extensions :
    • Compounds with fused rings (e.g., triazolo-pyridine in ) often exhibit enhanced binding to kinases or proteases but face synthetic challenges.
    • Thiophene-furan moieties () may engage in π-π stacking or hydrogen bonding, relevant to antimicrobial or anticancer activity.

Biological Activity

5-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C15H17BrN2OC_{15}H_{17}BrN_2O, with a molecular weight of approximately 305.21 g/mol. The structure includes a bromine atom, a pyridine ring, and a pyrrolidine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A comparative study showed that modifications to the pyridine ring can enhance antimicrobial potency, suggesting that structural variations can lead to improved efficacy .

Anticancer Properties

Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. A study focusing on pyridine derivatives found that they could inhibit cell proliferation in breast and colon cancer models by triggering mitochondrial pathways . The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the compound's ability to modulate signaling pathways associated with neuroinflammation and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled trial, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity .

Case Study 2: Cancer Cell Line Testing

A study evaluated the anticancer effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound exhibited IC50 values of 15 µM and 20 µM, respectively, demonstrating significant cytotoxicity compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound could act on neurotransmitter receptors, influencing neuroprotective pathways.
  • Oxidative Stress Modulation : By reducing ROS levels, it protects cells from oxidative damage.

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateSourceKey Reference
5-Bromopyridine-3-carboxylic acidBromination of nicotinic acid
(1-Phenylpyrrolidin-2-yl)methylamineReductive amination of pyrrolidine derivatives

Q. Table 2. Pharmacological Assay Conditions

Assay TypeCell LineReadoutReference
V1b Receptor BindingCHO-hV1bRadioligand (³H-AVP)
SDH InhibitionMitochondrial extractSpectrophotometric (DCIP reduction)

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